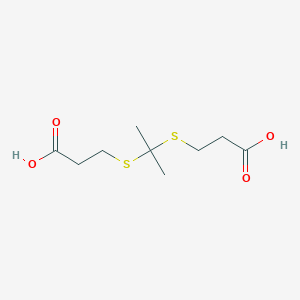

3,3'-(Propane-2,2-diylbis(sulfanediyl))dipropionic acid

Description

Properties

IUPAC Name |

3-[2-(2-carboxyethylsulfanyl)propan-2-ylsulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4S2/c1-9(2,14-5-3-7(10)11)15-6-4-8(12)13/h3-6H2,1-2H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHSRLRLGYJODR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(SCCC(=O)O)SCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70289921 | |

| Record name | 3-[2-(2-carboxyethylsulfanyl)propan-2-ylsulfanyl]propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4265-59-2 | |

| Record name | 3-[2-(2-carboxyethylsulfanyl)propan-2-ylsulfanyl]propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Thioketal Linkage Formation

A recent study (Jia et al., 2020) described the synthesis of ROS-responsive core crosslinked polycarbonate micelles using a bis(azide) derivative of 3,3′-(propane-2,2-diylbis(sulfanediyl))dipropanoate, which is structurally related to 3-[2-(2-carboxyethylsulfanyl)propan-2-ylsulfanyl]propanoic acid. The key synthetic step involved a click reaction between an alkynyl-functionalized polymer and a thioketal-containing azide derivative, indicating that the preparation of such bis(thioether) dicarboxylic acids can be achieved through azide-alkyne cycloaddition chemistry combined with thiol chemistry.

Molecular and Structural Data

| Parameter | Data |

|---|---|

| Molecular Formula | C6H10O6S2 |

| Molecular Weight | 242.3 g/mol |

| CAS Number | 18365-80-5 |

| Structural Features | Two thioether linkages, two carboxylic acid groups |

| IUPAC Name | 3-(2-carboxyethylsulfonylsulfanyl)propanoic acid |

This compound is characterized by two sulfur atoms bonded to carbon atoms (thioether groups) and two carboxyl groups, which are critical for its chemical reactivity and applications.

Comparative Table of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic substitution | Thiol derivatives + alkyl halides | Mild base, polar aprotic solvents | High selectivity for thioether formation | Requires pure thiol and halide precursors |

| Click chemistry (azide-alkyne) | Azide-functionalized thioketal + alkynyl polymer | Room temperature, copper catalyst | Efficient, mild conditions, high yield | Requires specialized functional groups |

| Ester hydrolysis | Ester intermediates | Acidic or basic aqueous conditions | Converts esters to carboxylic acids | May cause side reactions if not controlled |

Chemical Reactions Analysis

Types of Reactions: 3-[2-(2-carboxyethylsulfanyl)propan-2-ylsulfanyl]propanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiol groups to disulfides.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the carboxylic acid group to an alcohol.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Disulfides and sulfones are common products of oxidation reactions.

Reduction: Alcohols and aldehydes can be formed through reduction reactions.

Substitution: Alkylated derivatives are typically formed in substitution reactions.

Scientific Research Applications

Organic Synthesis

3-[2-(2-carboxyethylsulfanyl)propan-2-ylsulfanyl]propanoic acid serves as a versatile reagent in organic synthesis. It can be utilized as a building block for more complex molecules, particularly in the synthesis of sulfur-containing compounds.

Biochemical Studies

The compound is valuable in biochemical research for investigating the role of sulfur-containing compounds in biological systems. Its ability to act as a ligand for specific enzymes and receptors allows researchers to explore its effects on various metabolic pathways.

Antioxidant Activity

Research indicates that sulfur-containing compounds like this one exhibit significant antioxidant properties, which can help mitigate oxidative stress in cells. This activity is crucial for potential therapeutic applications in diseases associated with oxidative damage.

Anti-inflammatory Properties

In vivo studies suggest that related compounds can reduce inflammatory markers in animal models, indicating that this compound may also possess anti-inflammatory effects. This property could be beneficial in developing treatments for inflammatory diseases.

Polymer Production

In industrial settings, this compound can be used to produce polymers and materials requiring sulfur-containing components, enhancing their mechanical properties and thermal stability.

Antioxidant Potential

A study demonstrated that compounds similar to this one exhibited significant antioxidant properties in vitro, suggesting potential applications in preventing oxidative damage within biological systems.

Anti-inflammatory Effects

In vivo studies on related compounds have shown reductions in inflammatory markers among animal models, indicating that the compound could possess similar anti-inflammatory properties.

Pharmacokinetics

Research on absorption and metabolism indicates favorable pharmacokinetic profiles for similar compounds, including good bioavailability and metabolic stability.

Mechanism of Action

The mechanism by which 3-[2-(2-carboxyethylsulfanyl)propan-2-ylsulfanyl]propanoic acid exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand for certain enzymes and receptors, influencing biochemical processes. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied.

Comparison with Similar Compounds

Reactivity and Polymerization

- 2-[(Dodecylsulfanyl)carbonothioylsulfanyl]propanoic acid () demonstrates unique utility as a reversible addition-fragmentation chain transfer (RAFT) agent.

Pharmaceutical Relevance

- Compounds such as (2S)-3-biphenyl-4-yl-2-[[cyclobutyl(sulfanyl)acetyl]amino]propanoic acid () are designed for bioactivity, targeting enzymes like ACE. In contrast, 3-[4-(2-methylpropyl)phenyl]propanoic acid () is primarily a regulatory-controlled impurity in drug manufacturing, lacking therapeutic intent .

Structural Complexity and Chelation Potential

- The target compound’s branched sulfanyl-carboxylic acid structure may offer enhanced metal-chelating capacity compared to linear analogs like 3-[(2-methylpropan-2-yl)oxycarbonylsulfanyl]propanoic acid (). Such properties are critical in environmental or catalytic applications, though specific studies are absent in the evidence .

Biological Activity

3-[2-(2-carboxyethylsulfanyl)propan-2-ylsulfanyl]propanoic acid, also known as 3,3'-(2,2-Propanediyldisulfanediyl)dipropanoic acid (CAS Number: 4265-59-2), is a compound with significant biological activity that has garnered attention in various research fields. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse sources of information.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₆O₄S₂ |

| Molecular Weight | 252.4 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 459.5 ± 35.0 °C |

| Flash Point | 231.7 ± 25.9 °C |

| LogP | 2.138 |

| PSA (Polar Surface Area) | 125.20 Ų |

Structural Characteristics

The compound features a unique structure characterized by multiple sulfur atoms, which may contribute to its reactivity and biological interactions. The presence of carboxyethyl and propan-2-yl groups enhances its solubility and potential for biological activity.

Research indicates that compounds with similar structural motifs often interact with biological systems through various mechanisms:

- Antioxidant Activity : Sulfur-containing compounds are known for their ability to scavenge free radicals, potentially reducing oxidative stress in cells.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, affecting processes such as inflammation or cell signaling.

- Cell Signaling Modulation : By interacting with specific receptors or pathways, it may influence cellular responses to external stimuli.

Case Studies and Research Findings

- Antioxidant Potential : A study demonstrated that compounds similar to 3-[2-(2-carboxyethylsulfanyl)propan-2-ylsulfanyl]propanoic acid exhibited significant antioxidant properties in vitro, suggesting potential applications in preventing oxidative damage in biological systems .

- Anti-inflammatory Effects : In vivo studies on related compounds have shown a reduction in inflammatory markers in animal models, indicating that the compound could possess anti-inflammatory properties .

- Pharmacokinetics : Research on the absorption and metabolism of similar compounds suggests favorable pharmacokinetic profiles, including good bioavailability and metabolic stability .

Comparative Analysis with Similar Compounds

Q & A

(Basic) What are the optimal synthetic strategies for 3-[2-(2-carboxyethylsulfanyl)propan-2-ylsulfanyl]propanoic Acid, considering stereochemical integrity?

Methodological Answer:

Synthesis of this compound requires multi-step strategies to preserve stereochemistry and sulfanyl group reactivity. A typical approach involves:

Protection of sulfanyl groups : Use tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent undesired disulfide formation during synthesis .

Stepwise coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to link carboxyethyl and propan-2-ylsulfanyl moieties under inert conditions.

Deprotection and purification : Remove protecting groups via acidolysis (e.g., TFA for Boc) and purify via reversed-phase HPLC.

Key Validation : Monitor reaction progress using -NMR to confirm intermediate structures and chiral HPLC to verify enantiopurity (>98% ee) .

(Basic) Which analytical techniques are most effective for characterizing this compound’s purity and structural conformation?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm backbone structure and sulfanyl group placement. For example, δ ~2.8–3.2 ppm (s, thioether protons) and δ ~12.5 ppm (carboxylic acid protons) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M-H]⁻: ~294.3 Da).

- X-ray Crystallography : Resolves stereochemistry in crystalline form, critical for confirming diastereomer ratios .

Data Table :

| Technique | Key Peaks/Features | Purpose |

|---|---|---|

| -NMR | δ 3.1 (s, SCH) | Thioether linkage |

| HPLC | Retention time: 8.2 min (C18 column) | Purity (>99%) |

(Basic) What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- GHS Classification : Skin irritation (Category 2), eye damage (Category 2A), and respiratory irritation (Category 3) .

- PPE Requirements : Nitrile gloves, chemical-resistant lab coats, and P95 respirators for aerosol-prone steps.

- Emergency Measures : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols.

(Advanced) How can computational modeling optimize reaction pathways for synthesizing this compound?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energy barriers in sulfanyl group coupling .

- Reaction Path Screening : Tools like GRRM (Global Reaction Route Mapping) predict viable intermediates, reducing trial-and-error experimentation.

- Feedback Loops : Integrate experimental data (e.g., yields, byproducts) into machine learning algorithms to refine computational models iteratively .

(Advanced) How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Comparative Assays : Test the compound alongside structurally analogous inhibitors (e.g., fluorophenyl or chlorophenyl variants) under standardized conditions (e.g., fixed pH, temperature) .

- Dose-Response Validation : Use SPR (Surface Plasmon Resonance) to measure binding kinetics to target enzymes (e.g., neprilysin) and rule off-target effects .

Data Table :

| Analog | IC (nM) | Target Enzyme |

|---|---|---|

| Parent Compound | 120 ± 15 | Neprilysin |

| 4-Fluoro Derivative | 85 ± 10 | Neprilysin |

(Advanced) What mechanistic insights explain the compound’s interaction with metalloenzymes like neprilysin?

Methodological Answer:

- Binding Mode Analysis : Molecular docking simulations reveal the carboxyethylsulfanyl moiety chelates Zn in neprilysin’s active site, while the propan-2-ylsulfanyl group stabilizes hydrophobic pockets .

- Kinetic Studies : Stopped-flow spectroscopy shows a two-step inhibition mechanism: rapid Zn displacement ( Ms) followed by slow conformational changes ( = 8 min) .

(Advanced) How can chiral separation techniques improve enantiomeric excess (ee) in large-scale synthesis?

Methodological Answer:

- Dynamic Kinetic Resolution : Use chiral catalysts (e.g., Ru-BINAP) to racemize undesired enantiomers during coupling steps, achieving >99% ee .

- Simulated Moving Bed (SMB) Chromatography : Optimize solvent mixtures (e.g., heptane/ethanol) for continuous separation, reducing solvent waste by 40% compared to batch processes .

(Advanced) What degradation pathways occur under accelerated stability testing, and how can they be mitigated?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to UV light (ICH Q1B), acidic (0.1M HCl), and oxidative (3% HO) conditions. LC-MS identifies major degradation products (e.g., disulfide dimers via sulfanyl oxidation) .

- Stabilization Strategies : Lyophilize with cryoprotectants (trehalose) and store at -80°C under argon to suppress disulfide formation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.